Dezocine is a synthetic opioid analgesic belonging to the benzomorphan class of opioids. [] It acts as a mixed agonist-antagonist, exhibiting partial agonist activity at the μ opioid receptor and antagonist activity at the κ opioid receptor. [, ] Dezocine plays a crucial role in scientific research, particularly in the fields of analgesia, pain management, and opioid dependence.
Developing Novel Drug Delivery Systems: Research into alternative drug delivery systems, such as intranasal administration, could enhance Dezocine's bioavailability and potentially improve its therapeutic efficacy while minimizing side effects. []
Optimizing its Use for Specific Patient Populations: Investigating the efficacy and safety of Dezocine in specific populations, such as the elderly or those with co-morbidities, could lead to more personalized and effective pain management strategies. [, ]
Dezocine, also known by its developmental code WY-16,225, was discovered by the Wyeth Division of American Home Products. It was approved by the United States Food and Drug Administration in 1986 under the trade name Dalgan. Despite its initial popularity, its use in the United States was discontinued in 2011, although it remains widely used in China, where it accounts for a significant portion of the opioid analgesic market .
The synthesis of dezocine involves several key steps:
Recent advancements have introduced continuous-flow synthesis methods that enhance efficiency and yield. For instance, a study reported a continuous-flow strategy that achieved a yield of 76.6% with 99% purity for an essential intermediate of dezocine .
Dezocine has the molecular formula and a molar mass of approximately 245.366 g/mol. Its structure features a primary amine group, which is relatively rare among opioids. The compound exhibits a complex three-dimensional arrangement that contributes to its pharmacological properties.
The structural representation includes:
The stereochemistry of dezocine is significant; it exists primarily as the (−)-isomer, which has been shown to be more potent than its counterparts .
Dezocine participates in various chemical reactions typical for opioid compounds:
Dezocine functions as a mixed agonist-antagonist at opioid receptors:
Dezocine exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes (intravenous infusion or intramuscular injection).
Dezocine's applications are primarily in the medical field:
Dezocine (chemical name: (5R,11S,13R)-13-Amino-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzo[10]annulen-3-ol) was synthesized in the 1970s by American Home Products (later Wyeth) as a bridged aminotetralin analog of pentazocine, aiming to improve analgesic efficacy while limiting abuse potential [3] [8]. It received FDA approval in 1986 under the brand name Dalgan for managing moderate-to-severe pain, primarily in perioperative settings [2] [4]. Unlike most opioids, dezocine was never scheduled under the Controlled Substances Act in the United States, reflecting initial perceptions of low abuse liability [1].
Despite promising preclinical data, dezocine was discontinued in the U.S. in 2011 for undisclosed commercial reasons, likely linked to market competition and the burgeoning opioid crisis [2] [3]. In a pivotal turn, China’s Yangtze River Pharmaceutical Group redeveloped dezocine in 2009, leading to its dominance in the Chinese analgesic market. By 2016, it accounted for 45% of China’s opioid sales, surpassing morphine and fentanyl analogs [5] [9]. This resurgence was fueled by its affordability, efficacy in diverse pain conditions (postoperative, cancer-related, neuropathic), and perceived safety advantages [5] [7].
Table 1: Key Milestones in Dezocine Development
Year | Event | Region | Significance |
---|---|---|---|
1970s | Synthesis by American Home Products | Global | Designed as pentazocine analog |
1986 | FDA approval (Dalgan) | USA | Indicated for moderate-severe pain |
2000 | Initial market withdrawal | USA | Commercial reasons (undisclosed) |
2009 | Redevelopment by Yangtze River Pharma | China | Relaunch for perioperative/cancer pain |
2011 | Final discontinuation in USA | USA | Low market share |
2016+ | Dominates 45% of China’s opioid market | China | Top-selling opioid analgesic |
Dezocine’s clinical use exhibits stark geographic disparities. In China, it is the most utilized opioid analgesic, accounting for 44-45% of the national opioid market from 2013–2018 [5] [9]. Procurement data from 793 Chinese hospitals revealed dezocine injection as the top opioid by expenditure and defined daily doses (DDDs), exceeding RMB 17.8 billion (USD ~2.5 billion) over six years [9]. Its applications have expanded beyond perioperative pain to include cancer pain, neuropathic pain, and adjunctive therapy in balanced analgesia [5] [7].
Conversely, dezocine remains unavailable clinically in North America and Europe. It is not FDA-approved, and no generic versions are marketed in the U.S. or Canada [2] [8]. Research interest persists, however, focusing on:
Table 2: Dezocine Utilization in China (2013-2018) [9]
Metric | Value | Comparison to Other Opioids |
---|---|---|
Market Share (Opioid Class) | 44-45% | #1 (vs. Remifentanil #2) |
6-Year Procurement Cost | RMB 17,814 million (~USD 2.5B) | 57% of total opioid expenditure |
6-Year Clinical Dosage (DDDs) | 675 million DDDs | 45% of total opioid DDDs |
Annual Growth (Dosage) | >100% increase (2013-2018) | Far exceeds class average |
Dezocine’s pharmacological profile defies simple classification, combining:
Table 3: Dezocine’s Receptor Binding and Functional Profile [1] [9] [10]
Target | Binding Affinity (Ki, nM) | Intrinsic Activity | Functional Outcome |
---|---|---|---|
μ-Opioid Receptor (MOR) | 1.46 - 3.7 | Partial agonist (Gi biased) | Analgesia with ceiling on side effects |
κ-Opioid Receptor (KOR) | 22.01 - 31.9 | Partial agonist/antagonist | Modest analgesia without dysphoria |
δ-Opioid Receptor (DOR) | 398.6 - 527 | None | No significant contribution |
Norepinephrine Transporter (NET) | pIC50 5.68 | Inhibitor | Enhanced descending pain inhibition |
Serotonin Transporter (SERT) | pIC50 5.86 | Inhibitor | Mood modulation; analgesia synergy |
Regulatory status reflects its complex pharmacology and regional perceptions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7